N-(3-methoxypropyl)-2-methylbenzamide
Description
N-(3-Methoxypropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core and a 3-methoxypropyl group attached to the amide nitrogen. This structure combines lipophilic (methyl and methoxypropyl) groups with the hydrogen-bonding capacity of the amide moiety, making it a versatile scaffold in medicinal and agrochemical research.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-6-3-4-7-11(10)12(14)13-8-5-9-15-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEYHLVDUPJQCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 3-methoxypropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxypropylamine to yield the desired benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The benzamide can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics and anti-inflammatory agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2-methylbenzamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in inflammatory processes and pain signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of N-(3-methoxypropyl)-2-methylbenzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity The 3-methoxypropyl group enhances solubility and membrane permeability compared to purely aromatic or aliphatic substituents (e.g., butan-2-yl in ). Amino or hydroxy groups (e.g., 2-Amino-N-(3-methoxypropyl)benzamide ) increase hydrogen-bonding capacity, improving interactions with biological targets but may reduce metabolic stability.
Agrochemical vs. Pharmaceutical Applications
- Compounds like mepronil (2-Methyl-N-(3-isopropoxyphenyl)benzamide ) highlight the role of benzamides in agriculture, whereas analogs with heterocycles (e.g., thiazole in ) are prioritized in drug discovery.
Structural Complexity and Target Specificity
- Addition of heterocycles (e.g., thiazole in ) or fused rings (e.g., triazole in ) improves selectivity for enzymes like PI3K or kinases, critical in cancer therapy.
Q & A
Q. Q. What experimental approaches validate the proposed mechanism of action for This compound in disease models?
- Methodological Answer :
- CRISPR Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
- PET Imaging : Radiolabel with ¹¹C or ¹⁸F to track biodistribution in murine xenografts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
